
(E)-11-methyldodec-2-enoic acid
Overview
Description
(E)-11-methyldodec-2-enoic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the eleventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11-methyldodec-2-enoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and esterification processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of precursor compounds to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-11-methyldodec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or carboxylic acids.
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation reactions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
Organic Synthesis
Building Block for Enamides
(E)-11-methyldodec-2-enoic acid serves as a crucial precursor in organic synthesis, particularly for the production of enamides. Enamides are versatile intermediates in organic chemistry, utilized in the synthesis of various pharmaceuticals and agrochemicals. A notable study by Brettle and Mosedale (1988) demonstrated the utility of this compound in synthesizing enamides through condensation reactions, highlighting its significance as a building block in organic chemistry .
Pharmacological Potential
Therapeutic Applications
Recent research suggests that this compound may possess pharmacological properties that could be beneficial in treating various medical conditions. Investigations are ongoing to evaluate its effects on biological systems, including potential anti-inflammatory and antimicrobial activities. Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, which raises interest in exploring the therapeutic potential of this compound .
Biochemical Interactions
Biological Activities
The compound interacts with various biological systems, showing promise in modulating metabolic pathways. Its structural characteristics allow it to engage with cellular receptors and enzymes, potentially influencing metabolic processes. Studies have indicated that unsaturated fatty acids can play roles in signaling pathways related to inflammation and cell proliferation, suggesting that this compound may have similar effects .
Research Findings
- Synthesis of Enamides : Brettle and Mosedale's work demonstrated the effective use of this compound in synthesizing enamides through a condensation reaction with amines, showcasing its utility in creating complex organic molecules .
- Biological Activity Assessment : Studies assessing the antimicrobial properties of fatty acids similar to this compound have shown promising results against various bacterial strains, indicating potential applications in developing new antimicrobial agents .
- Metabolic Pathway Interaction : Research into unsaturated fatty acids has revealed their roles in metabolic regulation and inflammation pathways, suggesting that this compound may similarly influence these processes .
Mechanism of Action
The mechanism of action of (E)-11-methyldodec-2-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: An unsaturated fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness
(E)-11-methyldodec-2-enoic acid is unique due to its specific double bond position and the presence of a methyl group at the eleventh carbon atom. This structural feature imparts distinct chemical properties and potential biological activities, differentiating it from other unsaturated fatty acids.
Biological Activity
(E)-11-methyldodec-2-enoic acid, also known as trans-dodec-2-enoic acid, is a fatty acid characterized by its unique structure, which includes a 13-carbon chain with a double bond between the second and third carbons and a methyl group at the 11th carbon position. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology.
- Molecular Formula : C₁₃H₂₄O₂
- Structure : Contains a trans configuration at the double bond, influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties :
-
Impact on Cellular Processes :
- The compound is believed to interact with cellular membranes, affecting their fluidity and permeability, which may influence various metabolic pathways .
-
Potential Therapeutic Applications :
- Ongoing research is exploring its potential in treating inflammatory conditions and infections due to its antimicrobial properties .
The mechanism of action for this compound involves:
- Integration into Lipid Bilayers : The compound can integrate into cellular membranes, altering their properties and potentially affecting the function of membrane-bound enzymes.
- Modulation of Enzyme Activity : It may interact with specific enzymes, influencing metabolic pathways crucial for cellular function .
Table 1: Summary of Biological Activities
Case Study: Modulation of Antibiotic Sensitivity
A study conducted by researchers demonstrated that this compound significantly increased the sensitivity of Pseudomonas aeruginosa to antibiotics like tobramycin. In vitro assays revealed that the addition of this compound led to a notable decrease in bacterial resistance, highlighting its potential as an adjuvant therapy in antibiotic treatments .
In vivo experiments further supported these findings, where mice infected with P. aeruginosa showed reduced bacterial loads when treated with both tobramycin and this compound compared to treatment with tobramycin alone .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a stereoselective synthesis pathway for (E)-11-methyldodec-2-enoic acid?
- Methodological Answer : The synthesis involves two critical steps:
Swern Oxidation : Convert the starting alcohol (e.g., 11-methyldecanol) to the corresponding aldehyde under strict temperature control (-78°C) using dimethyl sulfoxide (DMSO) and oxalyl chloride to minimize side reactions .
Wittig Reaction : Use a Horner-Wadsworth-Emmons phosphonate salt (e.g., ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate) with sodium hydride (NaH) in tetrahydrofuran (THF) to form the α,β-unsaturated ester. Hydrolysis with LiOH in THF:MeOH:H₂O (2:1:1 v/v) yields the final acid. Optimize cis/trans isomer ratios by adjusting reaction time and temperature .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (400–500 MHz) with CDCl₃ as a solvent. Confirm stereochemistry via coupling constants (J values) for the double bond (e.g., J = 15–16 Hz for trans isomers). DEPT and ¹H-¹³C HMQC experiments clarify carbon environments .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 227.2012).
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and conjugated C=O stretches (~1700 cm⁻¹) .
Q. How can researchers validate the bioactivity of this compound in bacterial signaling assays?
- Methodological Answer : Use a Xanthomonas campestris (Xcc) torpfF mutant model to assess restoration of endoglucanase production. Quantify activity via enzymatic assays (e.g., colorimetric detection of reducing sugars) and normalize fold changes against controls. Include dose-response curves to establish EC₅₀ values .
Q. What are common pitfalls in isolating this compound from reaction mixtures?
- Methodological Answer :
- Byproduct Formation : Monitor for transesterification byproducts during Wittig reactions using TLC.
- Isomer Separation : Use reverse-phase HPLC with C18 columns to resolve cis/trans isomers. Adjust mobile phase (e.g., acetonitrile/water gradients) for optimal resolution .
Q. How should researchers design dose-response experiments to evaluate the compound’s antimicrobial effects?
- Methodological Answer :
- Range Selection : Test concentrations from 0.1–100 µM, based on prior EC₅₀ data.
- Controls : Include solvent-only controls (e.g., DMSO) and positive controls (e.g., known DSF analogues).
- Replication : Use triplicate biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc) to confirm significance .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the bioactivity of this compound across different bacterial strains?
- Methodological Answer :
Strain-Specific Receptors : Perform genetic knockouts of DSF receptors (e.g., rpfC in Pseudomonas aeruginosa) to test ligand specificity .
Metabolomic Profiling : Use LC-MS to compare intracellular metabolite changes in responsive vs. non-responsive strains.
Cross-Species Assays : Validate activity in Burkholderia cenocepacia or Stenotrophomonas maltophilia to assess phylogenetic conservation .
Q. What computational strategies can predict the binding affinity of this compound to bacterial receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of RpfR or other DSF-binding proteins.
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate ligand-receptor stability and binding energy (MM-PBSA analysis).
- QSAR Modeling : Develop quantitative structure-activity relationship models using logP, polar surface area, and H-bond donors as descriptors .
Q. How should researchers address low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Catalyst Optimization : Screen Pd/C or Raney Ni for hydrogenation side reactions.
- Solvent Engineering : Replace THF with 2-MeTHF for improved Wittig reaction efficiency.
- Process Analytics : Implement inline FTIR to monitor reaction progress and terminate at peak conversion .
Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and antibiotics?
- Methodological Answer :
- Bliss Independence Model : Calculate synergy scores using fractional inhibitory concentration (FIC) indices.
- Isobolograms : Plot dose-response curves to identify additive, synergistic, or antagonistic interactions.
- Machine Learning : Train random forest models on omics data (transcriptomics/proteomics) to predict synergy mechanisms .
Q. How can crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution (<1.5 Å) data to model disorder or twinning.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) in CrystalExplorer.
- Synchrotron Data Collection : Utilize microfocus beams (e.g., Diamond Light Source) for weakly diffracting crystals .
Q. Data Presentation and Reproducibility Guidelines
- Tables : Include raw NMR shifts, MS peaks, and bioassay EC₅₀ values in appendices. Processed data (e.g., dose-response curves) should be in the main text .
- Ethical Reporting : Disclose solvent purity, instrument calibration dates, and batch-to-batch variability in synthesis .
- Contradiction Resolution : Cross-validate findings with orthogonal methods (e.g., bioassays + molecular modeling) and document negative results .
Properties
IUPAC Name |
(E)-11-methyldodec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTXNGAQYNSTHI-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347871 | |
Record name | (2E)-11-Methyl-2-dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677354-24-4 | |
Record name | (2E)-11-Methyl-2-dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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